molecular formula C18H27N3O4 B5478780 ethyl (4aS,8aR)-6-(2-ethyl-4-methyl-1,3-oxazole-5-carbonyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylate

ethyl (4aS,8aR)-6-(2-ethyl-4-methyl-1,3-oxazole-5-carbonyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylate

Cat. No.: B5478780
M. Wt: 349.4 g/mol
InChI Key: KFDVXZCKRQWRNW-ACJLOTCBSA-N
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Description

Ethyl (4aS,8aR)-6-(2-ethyl-4-methyl-1,3-oxazole-5-carbonyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, a naphthyridine core, and several stereocenters, making it an interesting subject for chemical research.

Properties

IUPAC Name

ethyl (4aS,8aR)-6-(2-ethyl-4-methyl-1,3-oxazole-5-carbonyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-4-14-20-12(3)15(25-14)16(22)21-10-7-13-18(11-21,8-6-9-19-13)17(23)24-5-2/h13,19H,4-11H2,1-3H3/t13-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDVXZCKRQWRNW-ACJLOTCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)C(=O)N2CCC3C(C2)(CCCN3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC(=C(O1)C(=O)N2CC[C@@H]3[C@@](C2)(CCCN3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4aS,8aR)-6-(2-ethyl-4-methyl-1,3-oxazole-5-carbonyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylate typically involves multiple steps, including the formation of the oxazole ring and the naphthyridine core. Common synthetic routes may include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or nitriles.

    Construction of the Naphthyridine Core: This step may involve condensation reactions between suitable aldehydes and amines, followed by cyclization.

    Coupling Reactions: The final step may involve coupling the oxazole and naphthyridine intermediates under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4aS,8aR)-6-(2-ethyl-4-methyl-1,3-oxazole-5-carbonyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the oxazole or naphthyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly as a lead compound for therapeutic agents.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of ethyl (4aS,8aR)-6-(2-ethyl-4-methyl-1,3-oxazole-5-carbonyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor function in biological systems.

    Pathway Modulation: Affecting signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (4aS,8aR)-6-(2-ethyl-4-methyl-1,3-oxazole-5-carbonyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylate: can be compared with other oxazole-containing compounds or naphthyridine derivatives.

    Oxazole Derivatives: Compounds with similar oxazole rings but different substituents.

    Naphthyridine Derivatives: Compounds with variations in the naphthyridine core structure.

Uniqueness

The uniqueness of ethyl (4aS,8aR)-6-(2-ethyl-4-methyl-1,3-oxazole-5-carbonyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylate lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.

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